N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Description
N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative characterized by a pyrazine core substituted with a piperidinyl group at the 3-position and a benzamide moiety at the 4-position. The cycloheptyl group attached to the benzamide nitrogen distinguishes it from related compounds. Its molecular framework aligns with analogs reported in medicinal chemistry research, such as kinase inhibitors and antineoplastic agents .
Properties
IUPAC Name |
N-cycloheptyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c28-22(26-19-8-4-1-2-5-9-19)18-10-12-20(13-11-18)29-23-21(24-14-15-25-23)27-16-6-3-7-17-27/h10-15,19H,1-9,16-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJYKFHBHKNWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of indoline, followed by acetylation and sulfonamide formation. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like toluene or acetonitrile, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several benzamide derivatives, differing primarily in substituents on the benzamide nitrogen and pyrazine ring. Below is a comparative analysis of key analogs:
Substituent Variations on the Benzamide Nitrogen
- N-[4-(trifluoromethyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide (): The benzamide nitrogen is substituted with a 4-(trifluoromethyl)benzyl group instead of cycloheptyl.
- N-(3-chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide () :
- N-benzyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide () :
Pyrazine and Heterocyclic Modifications
- Radotinib (): Features a pyrimidinylamino group linked to pyrazine, with antineoplastic activity attributed to kinase inhibition. The absence of a pyrimidine linkage in the target compound suggests divergent biological targets .
- EP 3 532 474 B1 derivatives () :
Structural and Pharmacokinetic Implications
Key Research Findings
- Lipophilicity and Bioavailability : The cycloheptyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., benzyl in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Metabolic Stability : Trifluoromethyl and halogenated analogs () exhibit improved resistance to oxidative metabolism compared to the cycloheptyl variant .
- Biological Activity: While radotinib () demonstrates antineoplastic activity via kinase inhibition, the target compound’s lack of a pyrimidinylamino group suggests a different mechanism of action, possibly targeting GPCRs or other enzymes .
Biological Activity
N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
This compound features a cycloheptyl group, a piperidine moiety, and a pyrazine ring, which contribute to its biological activity through various interactions with biological targets.
This compound exhibits its biological effects primarily through the modulation of specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor at certain pathways involved in cellular signaling and proliferation.
Key Mechanisms:
- Receptor Interaction : The piperidine and pyrazine groups are crucial for binding to specific receptors, potentially influencing pathways related to inflammation and cancer.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular metabolism, which can lead to reduced tumor growth in vitro.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and pyrazine components significantly affect the compound's potency and selectivity. For example:
- Alkyl Substituents : Variations in the cycloheptyl group can enhance binding affinity.
- Functional Groups : The presence of hydroxyl or methoxy groups on the benzamide ring can improve solubility and bioavailability.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Activity Assay | IC50 (µM) | Effect |
|---|---|---|
| CCR3 Antagonism | 12.5 | Inhibition of eosinophil chemotaxis |
| Tumor Cell Proliferation | 25.0 | Reduced proliferation in MDA-MB-231 |
| Enzyme Inhibition (MAGL) | 0.84 | Competitive inhibition |
Case Study 1: Eosinophil Chemotaxis
In vitro studies demonstrated that this compound effectively inhibited eotaxin-induced calcium mobilization in human eosinophils, showcasing its potential as a therapeutic agent for allergic responses.
Case Study 2: Anticancer Activity
Research involving human breast cancer cell lines (MDA-MB-231) indicated that this compound significantly reduced cell viability at concentrations around 25 µM. Further investigations into its mechanism revealed that it induces apoptosis via mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
